1,1,2-Triethoxyethane

Descripción

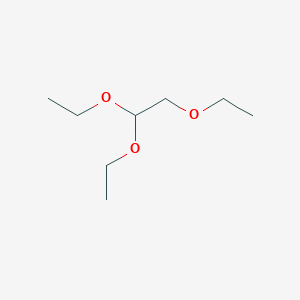

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2-triethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSJUZIHZNZLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197455 | |

| Record name | 1,1,2-Triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4819-77-6 | |

| Record name | 1,1,2-Triethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4819-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Triethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4819-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2-Triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-triethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2-Triethoxyethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYF2MW8WVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,1,2 Triethoxyethane

Catalytic Strategies for Carbon-Carbon Bond Formation and Cleavage in Precursors

The synthesis of 1,1,2-Triethoxyethane from renewable resources represents a significant advancement in green chemistry. This process hinges on the strategic cleavage of carbon-carbon bonds within complex biomass-derived molecules and the subsequent formation of new bonds to construct the target compound.

Biomass-Derived Sugar Conversion via Retro-Aldol Condensation

A key strategy for producing this compound involves the use of biomass-derived sugars, such as glucose and fructose, as starting materials. rsc.org The core of this transformation is a [2 + 4] retro-aldol condensation reaction. rsc.org This reaction selectively breaks the C-C bonds in hexose (B10828440) sugars to yield smaller, valuable chemical intermediates. rsc.org Specifically, the pathway involves the cleavage of the C2–C4 bonds in the sugar molecule. rsc.org This retro-aldol process is a reversal of the well-known aldol (B89426) condensation, effectively deconstructing the larger sugar molecule into smaller fragments that serve as precursors for the final product. researchgate.netkhanacademy.org This approach is part of a broader effort to valorize biomass by converting its primary components into useful chemicals. rsc.orgrsc.org

Role of Heterogeneous Catalysts: Metal Salts of Phosphotungstic Acid Systems

The efficiency of converting biomass-derived sugars into this compound is heavily reliant on the catalyst employed. Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly important for large-scale industrial production due to their ease of separation and potential for reuse. rsc.org

Research has identified metal salts of phosphotungstic acid (HPW) as highly effective catalysts for this conversion. rsc.org A range of these salts, including those with alkali and alkaline earth metals, have been studied. rsc.org It was discovered that the catalytic activity is linked to the alkalinity of the metal element, with stronger alkalinity leading to higher activity. rsc.org Among the various catalysts tested, cesium monohydrogen phosphotungstate (Cs₂HPW) demonstrated the best performance in converting glucose into trialkoxyethanes through the [2 + 4] retro-aldol condensation. rsc.org The use of such catalysts is crucial for achieving high yields in the synthesis of 1,1,2-trialkoxyethanes from sugars. researchgate.net

| Catalyst | Glucose Conversion (%) | This compound Yield (%) |

|---|---|---|

| Cs₂HPW | 99.9 | 72.56 |

| Rb₂HPW | 99.9 | 68.41 |

| K₂HPW | 99.9 | 65.23 |

| Na₂HPW | 99.9 | 59.87 |

| Li₂HPW | 99.9 | 55.14 |

Table based on data for the conversion of glucose in ethanol (B145695) at 180°C for 6 hours. rsc.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the production of this compound, careful optimization of various reaction parameters is essential. biotage.comnih.gov These parameters include the type of alcohol used as both a reactant and a solvent, as well as the temperature and duration of the reaction.

| Alcohol | Corresponding TriAE Product | Yield (%) |

|---|---|---|

| Methanol | 1,1,2-Trimethoxyethane | 88.44 |

| Ethanol | This compound | 72.56 |

| 1-Propanol | 1,1,2-Tripropoxyethane | 65.32 |

| 1-Butanol | 1,1,2-Tributoxyethane | 59.18 |

Table based on data from the conversion of glucose using a Cs₂HPW catalyst at 180°C for 6 hours. rsc.org

Temperature and reaction time are pivotal parameters that must be finely tuned to achieve high yield and selectivity. e3s-conferences.org Research into the synthesis of this compound from glucose with a Cs₂HPW catalyst has shown that a reaction temperature of 180°C and a reaction time of 6 hours are optimal for maximizing the yield. rsc.org Increasing the reaction time beyond this optimal point can lead to a decrease in the yield of the desired product, possibly due to the formation of by-products or catalyst deactivation from coking. rsc.org Similarly, the temperature profile is crucial; while higher temperatures can increase the reaction rate, they may also promote undesirable side reactions. nih.gov

| Temperature (°C) | Time (hours) | This compound Yield (%) |

|---|---|---|

| 160 | 6 | 58.75 |

| 170 | 6 | 66.83 |

| 180 | 4 | 69.31 |

| 180 | 6 | 72.56 |

| 180 | 8 | 65.42 |

| 190 | 6 | 61.27 |

Table based on data for the conversion of glucose in ethanol using a Cs₂HPW catalyst. rsc.org.

Novel Reagents and Reaction Conditions for Ethoxyethane Scaffold Construction

The key reagents for this scaffold construction are the glycolaldehyde (B1209225) (GA) intermediate and the alcohol, in this case, ethanol. researchgate.net The reaction conditions, catalyzed by systems like Cs₂HPW, facilitate the necessary acetalization and etherification steps that build the final this compound molecule. researchgate.net Other synthetic contexts show that orthoesters like 1,1,1-triethoxyethane can be used as starting materials for other chemical transformations, such as reactions with malononitrile (B47326) or chlorination, indicating the reactivity of the trialkoxyethane structure itself. google.comnih.gov However, the most advanced and sustainable approach focuses on building this scaffold from biomass precursors through integrated catalytic pathways. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and economically viable industrial processes. Key areas of focus include the use of safer solvents, maximizing atom economy, and minimizing waste.

The pursuit of green chemistry in organic synthesis encourages the reduction or elimination of hazardous solvents. While many traditional syntheses for triethoxyethane derivatives employ chlorinated hydrocarbons like carbon tetrachloride, modern approaches seek to replace them with more environmentally friendly alternatives. google.com Water is an ideal green solvent due to its safety and availability, and solvent-free (neat) reactions represent the pinnacle of this principle by eliminating solvent waste entirely. rsc.org

Research into the application of orthoesters, the family of compounds to which triethoxyethanes belong, has explored reactions under microwave irradiation in solvent-free conditions, often using a solid support like alumina. rsc.org For instance, the one-pot, three-component condensation of amines, triethyl orthoformate (a related orthoester), and dimethyl phosphite (B83602) has been successfully performed under solvent-free microwave conditions, resulting in shorter reaction times and higher yields compared to conventional heating. rsc.org While specific solvent-free industrial syntheses for this compound are not widely documented, these related studies demonstrate the feasibility and benefits of such an approach. The use of greener solvents like ethanol is also a significant improvement, as it is less toxic and more sustainable than halogenated solvents. atamanchemicals.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently waste-minimizing.

A notable example of improving atom economy and reducing waste is found in the synthesis of 2-chloro-1,1,1-triethoxyethane, a key derivative. Older methods often utilize N-chlorosuccinimide (NCS) as the chlorinating agent in a solvent like carbon tetrachloride. google.com This process has significant drawbacks:

Poor Atom Economy: The reaction generates succinimide (B58015) as a major byproduct, which is waste.

Waste Management Issues: The solid succinimide byproduct must be filtered from the reaction mixture, adding cost and complexity to the process, especially on an industrial scale. google.com

Hazardous Solvents: The use of chlorinated hydrocarbons is environmentally detrimental. google.com

A greener, more atom-economical pathway involves the direct chlorination of 1,1,1-triethoxyethane with gaseous or liquid chlorine, often in the presence of an alcohol solvent. google.com This method is advantageous because the only byproduct is hydrogen chloride (HCl), which can be captured and potentially used elsewhere, leading to a much cleaner and more efficient process. This approach avoids the high cost of NCS and the problematic solid waste stream, making it superior for industrial applications. google.com The direct chlorination of 1,1,1-trimethoxyethane, a related compound, follows a similar efficient pathway. smolecule.com

| Metric | NCS Method | Direct Chlorination Method |

| Chlorinating Agent | N-Chlorosuccinimide | Gaseous/Liquid Chlorine |

| Byproduct | Succinimide (solid) | Hydrogen Chloride (gas) |

| Atom Economy | Low | High |

| Waste Stream | Solid waste, difficult to handle | Gaseous byproduct, easily managed |

| Industrial Viability | Disadvantageous due to cost and waste | Advantageous due to efficiency and low waste |

Synthesis of Related Triethoxyethane Derivatives (e.g., Halo-Triethoxyethanes)

Halo-triethoxyethanes are valuable intermediates in organic synthesis, particularly for constructing heterocyclic compounds like benzothiazoles and benzoxazoles. tandfonline.comtandfonline.com

The synthesis of 2-chloro-1,1,1-triethoxyethane is a well-established process. One common laboratory method involves the reaction of 1,1,1-triethoxyethane with N-chlorosuccinimide. The reaction is often initiated with exposure to a sun lamp in a solvent such as carbon tetrachloride and heated to around 60°C. tandfonline.com An alternative and more industrially scalable method is the direct reaction of 1,1,1-triethoxyethane with gaseous chlorine at a controlled temperature (e.g., not exceeding 15°C). google.com

Another important derivative is 1-chloro-1,2,2-triethoxyethane . This compound can be synthesized from a mixture of glyoxal (B1671930), ethanol, and p-toluenesulfonic acid in benzene, which is heated at reflux to azeotropically remove water. google.com The resulting intermediate is then treated with a chlorinating agent, such as a chloride reagent in an aprotic solvent, to yield the final product. google.com This alpha-halo ether is a valuable intermediate for manufacturing a variety of commercial compounds. google.com

Efficient and scalable procedures are essential for the industrial production of triethoxyethane derivatives. Several methods for synthesizing halo-triethoxyethanes have been optimized for large-scale preparation.

For 2-chloro-1,1,1-triethoxyethane , a procedure suitable for large-scale synthesis involves heating a solution of 1,1,1-triethoxyethane and N-chlorosuccinimide in carbon tetrachloride. After the exothermic reaction subsides, the succinimide byproduct is filtered off, and the filtrate is concentrated and distilled to yield the product with high purity (93% yield). tandfonline.com An even more efficient industrial process avoids NCS and chlorinated solvents altogether, reacting 1,1,1-trialkoxyethane with chlorine in the presence of an alcohol solvent, which is more economical and environmentally sound. google.com

The synthesis of 1-chloro-1,2,2-triethoxyethane has also been described in a manner that can be scaled. The process begins with the reaction of a 40% aqueous solution of glyoxal with absolute ethanol and an acid catalyst in benzene, with continuous azeotropic removal of water. google.com This method provides a facile route to these valuable alpha-halo ether intermediates.

| Derivative | Reactants | Key Conditions | Yield | Scale | Reference |

| 2-Chloro-1,1,1-triethoxyethane | 1,1,1-Triethoxyethane, N-Chlorosuccinimide, Carbon Tetrachloride | Heat to 60°C with sun lamp exposure | 93% | Large Scale | tandfonline.com |

| 2-Chloro-1,1,1-trialkoxyethane | 1,1,1-Trialkoxyethane, Gaseous Chlorine, Alcohol Solvent | Temperature kept below 15°C | Not specified | Industrial | google.com |

| 1-Chloro-1,2,2-triethoxyethane | Glyoxal, Ethanol, p-Toluenesulfonic Acid, Benzene | Reflux with azeotropic water removal | Not specified | Scalable | google.com |

Mechanistic Investigations of 1,1,2 Triethoxyethane Reactivity

Reaction Pathways in Ethereal Linkage Interconversion and Stability

The reactivity of 1,1,2-triethoxyethane is predominantly characterized by the chemistry of its acetal (B89532) functional group. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. noaa.govmasterorganicchemistry.com The stability of the ethereal linkages in this compound is therefore highly dependent on the pH of the environment.

The primary reaction pathway for the cleavage of the acetal in this compound is acid-catalyzed hydrolysis. This reaction is reversible and proceeds through a series of protonation and deprotonation steps. orgoreview.comchemistrysteps.com The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal, such as this compound, involves the following key steps:

Protonation: One of the ethoxy groups of the acetal is protonated by an acid catalyst (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.comwikipedia.org

Formation of an Oxocarbenium Ion: The protonated acetal undergoes cleavage of a carbon-oxygen bond, where a molecule of ethanol (B145695) departs. This step is typically the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion. researchgate.net The positive charge is delocalized between the carbon and the remaining oxygen atom.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. orgoreview.com This results in the formation of a protonated hemiacetal.

Deprotonation: A water molecule acts as a base to deprotonate the oxonium ion, yielding a hemiacetal and regenerating the acid catalyst. orgoreview.com

Further Hydrolysis of the Hemiacetal: The formed hemiacetal can then undergo further acid-catalyzed hydrolysis through a similar sequence of protonation, loss of a second molecule of ethanol, and nucleophilic attack by water to ultimately yield 2-ethoxyacetaldehyde and ethanol.

Under anhydrous acidic conditions, in the presence of a different alcohol, this compound can undergo transacetalization . This reaction involves the exchange of the ethoxy groups for other alkoxy groups. The mechanism is similar to hydrolysis, but instead of water, another alcohol acts as the nucleophile attacking the intermediate oxocarbenium ion. This process allows for the interconversion of ethereal linkages.

The stability of this compound is significantly higher in basic or neutral media, where the ether linkages are not readily cleaved. This stability makes acetals useful as protecting groups for aldehydes and ketones in organic synthesis. masterorganicchemistry.comchemistrysteps.com

Stereochemical Aspects of Transformations Involving Ethoxyethane Systems

The stereochemical outcomes of reactions involving the acetal center of this compound are of significant interest, particularly if the carbon backbone contains stereocenters. While this compound itself is achiral, transformations involving analogous chiral ethoxyethane systems can lead to important stereochemical consequences.

The key to understanding the stereochemistry of these reactions lies in the nature of the oxocarbenium ion intermediate formed during acid-catalyzed hydrolysis or transacetalization. libretexts.org This intermediate is planar (sp² hybridized) at the carbocationic center. libretexts.org As a result, the subsequent nucleophilic attack by water or an alcohol can occur from either face of the planar intermediate.

If the starting acetal is derived from a chiral aldehyde or alcohol, or if there are existing stereocenters in the molecule, the two faces of the oxocarbenium ion may not be equivalent. This can lead to a diastereomeric mixture of products. The stereochemical course of the reaction can be influenced by several factors:

Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered face of the oxocarbenium ion.

Neighboring Group Participation: Nearby functional groups can influence the trajectory of the incoming nucleophile, leading to a preferred stereochemical outcome.

Stereoelectronic Effects: The orbital alignment of adjacent bonds can stabilize one approach of the nucleophile over the other. acs.org

For instance, in the formation of glycosidic bonds in carbohydrates, which are essentially acetal linkages, the stereochemistry at the anomeric carbon is carefully controlled by such factors. libretexts.org While specific studies on the stereochemistry of this compound transformations are not abundant, the general principles of acetal chemistry suggest that reactions at the acetal carbon can proceed with a loss of stereochemical information if a stereocenter is destroyed and reformed, or with the generation of new stereoisomers.

Kinetic Analyses of Reactions Underpinned by this compound

The kinetics of the hydrolysis of acetals, including by analogy this compound, have been extensively studied to elucidate the reaction mechanism. The rate of hydrolysis is typically first-order in the acetal and is dependent on the pH of the solution. osti.govacs.org

Several structural features influence the rate of acetal hydrolysis:

Electronic Effects of Substituents: Electron-donating groups attached to the carbonyl carbon of the original aldehyde or ketone stabilize the intermediate oxocarbenium ion, thus increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation and decrease the rate of hydrolysis. researchgate.netresearchgate.net

Steric Effects: Increased steric hindrance around the acetal group can sometimes accelerate hydrolysis by relieving steric strain in the transition state leading to the planar oxocarbenium ion. However, severe steric hindrance can also impede the approach of the acid catalyst and slow the reaction. nih.gov

Ring Strain (for cyclic acetals): The hydrolysis rates of cyclic acetals are influenced by the ring size and conformational effects. For example, five-membered ring acetals (1,3-dioxolanes) generally hydrolyze slower than their acyclic or six-membered ring (1,3-dioxane) counterparts due to less favorable entropy of activation. acs.org

Remote Functional Groups: The presence of nearby functional groups, such as an alkoxy group, can influence the rate of hydrolysis through electrostatic stabilization of the developing positive charge in the transition state. nih.govnih.gov Studies have shown that a remote alkoxy group can accelerate acetal hydrolysis by up to 20-fold. nih.gov

The following interactive table presents a summary of relative hydrolysis rates for a series of substituted benzaldehyde (B42025) diethyl acetals, illustrating the impact of electronic effects on the reaction kinetics.

| Substituent (X) | Relative Rate of Hydrolysis |

| p-OCH₃ | 31.6 |

| p-CH₃ | 4.47 |

| H | 1.00 |

| p-Cl | 0.35 |

| m-NO₂ | 0.03 |

Data adapted from studies on substituted benzaldehyde diethyl acetals.

Based on these principles, the hydrolysis of this compound would be expected to proceed at a rate influenced by the electronic nature of the ethoxy group at the 2-position.

Studies on Analogous Demethanolization Processes

The study of demethanolization processes in analogous compounds, such as the hydrolysis of orthoesters, provides a close parallel to the dealkoxylation of this compound. Orthoesters, which have three alkoxy groups attached to a single carbon, are structurally similar to acetals and undergo similar acid-catalyzed hydrolysis. wikipedia.orghandwiki.org

A relevant analogue to consider is 1,1,1-triethoxyethane (triethyl orthoacetate). alfa-chemistry.com The hydrolysis of this orthoester under mild acidic conditions readily yields an ester (ethyl acetate) and two molecules of ethanol. handwiki.orgalfa-chemistry.com The mechanism is very similar to the first steps of acetal hydrolysis:

Protonation: One of the ethoxy groups is protonated by an acid.

Elimination: A molecule of ethanol is eliminated to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: Loss of a proton gives an intermediate hemiacetal-like species, which rapidly eliminates another molecule of ethanol to form the final ester product.

This process is significantly faster than the hydrolysis of the corresponding acetal. The presence of the third alkoxy group in orthoesters makes them more reactive. researchgate.net

By analogy, a demethanolization process involving a hypothetical methoxy-containing analogue of this compound would proceed via a similar acid-catalyzed pathway. The methoxy (B1213986) group would be protonated and eliminated as methanol, leading to the formation of an oxocarbenium ion, which would then be trapped by a nucleophile. The principles governing the stability of the intermediate carbocation and the nature of the leaving group would be directly applicable.

Applications of 1,1,2 Triethoxyethane in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block in Multistep Syntheses

1,1,2-Triethoxyethane's structure, featuring three ethoxy groups, makes it a versatile building block in organic synthesis. These ethoxy groups can be sequentially or simultaneously replaced, allowing for the introduction of various functionalities into a target molecule. This characteristic is particularly useful in multistep syntheses where precise control over chemical transformations is crucial. The compound serves as an intermediate in the synthesis of a variety of organic compounds.

Precursor for the Formation of Advanced Organic Intermediates

This compound is a key precursor for generating advanced organic intermediates. For instance, it is employed in the synthesis of pyrazolopyrimidine derivatives, which are known to be selective COX-2 inhibitors. chemicalbook.com Additionally, it is used in the preparation of [(1,2,4-oxadiazolylphenoxy)alkyl]isoxazoles, which have shown potential as antiviral agents. chemicalbook.com The reactivity of the orthoester group allows for its conversion into other functional groups, thereby facilitating the construction of complex molecular architectures. For example, it can be used to create 2-chloromethyl-benzothiazoles and benzoxazoles. sigmaaldrich.com

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in synthesizing complex molecules. Orthoesters, including this compound's close relative triethyl orthoformate, are valuable reagents in MCRs. rsc.org They can act as a source of a carbon atom and two alkoxy groups, facilitating the formation of multiple bonds in one pot. While specific examples detailing this compound in MCRs are not as prevalent in the literature as for simpler orthoesters like triethyl orthoformate, the underlying reactivity principles suggest its potential in such transformations. The related compound, 1,1,1-triethoxyethane, has been used in a multicomponent reaction for the synthesis of pyranopyrimidine derivatives. nih.gov

Utility in the Synthesis of Heterocyclic Systems (Referencing related Orthoesters)

Orthoesters have been widely used in the synthesis of heterocyclic compounds since the mid-20th century. semanticscholar.org They are particularly effective in forming five- and six-membered rings containing nitrogen, oxygen, and sulfur atoms. semanticscholar.org The central carbon of the orthoester can be inserted between two heteroatoms in a precursor molecule through condensation reactions. semanticscholar.org

For example, orthoesters react with ortho-substituted anilines to produce benzoxazole, benzothiazole, and benzimidazole (B57391) derivatives. organic-chemistry.org These reactions can be catalyzed by Lewis acids like BF3·OEt2 and often proceed under mild conditions. organic-chemistry.org While many examples in the literature utilize triethyl orthoformate, the reactivity pattern is general for orthoesters, indicating the applicability of this compound in similar transformations. The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, for instance, has been achieved using 1,1,1-triethoxyethane. imist.ma

Potential in the Derivatization for Specialized Materials (Referencing broader Orthoester applications)

The applications of orthoesters extend beyond traditional organic synthesis into the realm of materials science. Poly(ortho esters) are a class of biodegradable polymers that have been developed for biomedical applications, such as controlled drug delivery. chimia.ch These polymers are hydrophobic and undergo surface erosion, making them suitable for releasing therapeutic agents over a prolonged period. chimia.ch

Furthermore, orthoesters are used in the synthesis of specialized materials like elastic cementing materials. microchem.fr The ability of 1,2-bis-triethoxy-ethane (BTESE), a related silsesquioxane precursor, to form mixed metal-oxide glasses through wet-chemical synthesis highlights the potential of orthoester-containing molecules in creating advanced materials with tailored properties. esrf.fr The Johnson-Claisen rearrangement, which can utilize orthoesters, has also found applications in material science for preparing chemically modified materials. bioinfopublication.org Given these broader applications of orthoesters, this compound holds potential for derivatization to create novel materials with specific functionalities.

Theoretical and Computational Studies of 1,1,2 Triethoxyethane

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure and bonding in 1,1,2-triethoxyethane can be effectively characterized using quantum chemical methods. Density Functional Theory (DFT) and ab initio calculations are standard approaches for investigating such molecules. For analogous compounds like simple ethers and acetals, methods such as the CNDO/2 and MNDO have been used to explore their electronic structures. researchgate.netnist.gov More contemporary studies on related molecules often employ higher levels of theory, such as G3(MP2) or M06-2X with basis sets like 6-311++G(2df,2p), to achieve greater accuracy. stenutz.eu

Semi-empirical methods have been used to calculate properties like heats of formation for similar acetal (B89532) structures, which correlate with their fragmentation patterns in mass spectrometry. acs.org For this compound, similar calculations could predict its mass spectral behavior. Furthermore, quantum chemical calculations can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The HOMO would likely be localized on the oxygen atoms, indicating their nucleophilic character, while the LUMO would be associated with the σ* orbitals of the C-O bonds, suggesting pathways for nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties of Analogous Ethers and Acetals

| Property | Diethyl Ether (Illustrative) | 1,1-Diethoxyethane (Illustrative) | Method (Example) | Reference for Method |

| Dipole Moment (Debye) | ~1.15 | ~1.2 - 1.5 | DFT/B3LYP | researchgate.net |

| HOMO Energy (eV) | ~ -10.0 | ~ -9.8 | DFT/B3LYP | researchgate.net |

| LUMO Energy (eV) | ~ 4.5 | ~ 4.2 | DFT/B3LYP | researchgate.net |

| C-O Bond Length (Å) | ~1.43 | ~1.41 (acetal), ~1.43 (ether) | MP2/6-31G* | sci-hub.se |

Note: The data in this table is illustrative and based on typical values for analogous compounds. Specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving molecules like this compound. For instance, the formation of acetals and their hydrolysis have been studied computationally. nist.govcdnsciencepub.comcas.czclearsynth.com These studies typically involve locating the transition state structures and calculating the activation barriers for each step of the reaction.

Given its structure, this compound can participate in various reactions, such as hydrolysis of the acetal group or ether cleavage. Computational modeling of its hydrolysis would likely show a mechanism involving protonation of one of the ethoxy groups on the C1 carbon, followed by the departure of an ethanol (B145695) molecule to form an oxocarbenium ion intermediate. This intermediate would then be attacked by water, and subsequent deprotonation would yield the hemiacetal and eventually the aldehyde. DFT calculations would be instrumental in determining the geometries and energies of the transition states for these steps.

For reactions where this compound acts as a reagent, for example in cyclization reactions to form heterocycles, computational modeling can predict the most favorable reaction pathways. researchgate.net The identification of transition states and the calculation of their relative energies can explain the observed regioselectivity and stereoselectivity of such reactions. The role of catalysts, such as Lewis or Brønsted acids, in lowering the activation barriers can also be modeled effectively.

Table 2: Illustrative Calculated Activation Energies for Acetal Hydrolysis Steps

| Reaction Step | Illustrative Activation Energy (kcal/mol) | Computational Method (Example) | Reference for Method |

| Protonation of Acetal Oxygen | Low barrier | DFT (B3LYP) with solvent model | researchgate.net |

| C-O Bond Cleavage (forming oxocarbenium ion) | 15 - 25 | DFT (B3LYP) with solvent model | researchgate.net |

| Nucleophilic Attack by Water | Low barrier | DFT (B3LYP) with solvent model | researchgate.net |

Note: This data is illustrative and based on general findings for acetal hydrolysis. Specific values for this compound would require dedicated calculations.

Prediction of Reactivity and Selectivity via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution, which is crucial for predicting its reactivity and selectivity. While direct MD studies on this specific molecule are scarce, simulations of similar polyethers and their interactions with other molecules offer a good proxy. nih.govuark.eduacs.orgnih.gov

MD simulations can model the solvation of this compound in different solvents, revealing how the solvent shell structure might influence its reactivity. For example, in a protic solvent like water or ethanol, the oxygen atoms of this compound would form hydrogen bonds, which can affect the accessibility of these sites to reagents.

Furthermore, MD simulations can be used to explore the conformational landscape of the molecule and how different conformers might exhibit varying reactivity. By combining MD with quantum mechanics (QM/MM methods), one can study reactions in a condensed phase, providing a more realistic picture of reactivity and selectivity than gas-phase calculations alone. For instance, in a reaction involving a bulky substrate, MD simulations could help predict how the conformational flexibility of this compound and the substrate affects the approach to the transition state, thus influencing the stereochemical outcome. Studies on related catechol diethers have used MD simulations to understand inhibitor binding and conformation, a technique applicable to the interaction of this compound with other molecules. nih.gov

Conformational Analysis and Molecular Recognition Studies

The conformational flexibility of this compound is a key determinant of its physical properties and its role in molecular recognition. The molecule has several rotatable single bonds (C-C and C-O), leading to a complex potential energy surface with numerous local minima corresponding to different conformers. Conformational analysis of analogous molecules like diethoxymethane (B1583516) and 1,1-diethoxyethane has been performed using both experimental techniques (matrix isolation infrared spectroscopy) and ab initio calculations. chemspider.comresearchgate.netmaricopa.edu

For this compound, a similar computational approach would involve systematically rotating the dihedral angles of the key bonds and calculating the relative energies of the resulting conformers using methods like DFT or MP2. Such studies on related ethers have shown that gauche and anti conformations around the C-O bonds have distinct energies, with the gauche conformation often being surprisingly stable due to stereoelectronic effects like the gauche effect. The presence of multiple ethoxy groups in this compound would lead to complex intramolecular interactions, including steric hindrance and dipole-dipole interactions, which would govern the preferred conformations.

In the context of molecular recognition, the specific three-dimensional shape of the dominant conformers of this compound would determine how it interacts with other molecules, such as host molecules in supramolecular chemistry or the active sites of enzymes. Computational docking studies, which rely on the accurate representation of molecular conformations, could be used to predict the binding modes and affinities of this compound with various receptors.

Environmental Behavior and Degradation Pathways of Ethoxyethane Derivatives

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

1,1,2-Triethoxyethane, as an acetal (B89532), is characterized by its relative stability in neutral to basic aqueous environments. However, it undergoes hydrolysis under acidic conditions. researchgate.netorganicchemistrytutor.com The acid-catalyzed hydrolysis of acetals is a well-established reaction that proceeds through a series of protonation and cleavage steps, ultimately yielding an aldehyde or ketone and the corresponding alcohols. organicchemistrytutor.commasterorganicchemistry.com For this compound, this reaction would produce ethoxyacetaldehyde (B8798478) and two molecules of ethanol (B145695).

The mechanism for this degradation pathway is initiated by the protonation of one of the ether oxygens by a hydronium ion (H₃O⁺). This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion and a molecule of ethanol. researchgate.net This step is considered the rate-determining step of the hydrolysis reaction. researchgate.net A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation and a second series of protonation, cleavage, and nucleophilic attack by water leads to the final products.

Table 1: General Hydrolytic Degradation Profile of Acetals

| Condition | Stability | Primary Degradation Pathway | Expected Products for this compound |

|---|---|---|---|

| Acidic (pH < 7) | Unstable | Acid-catalyzed hydrolysis | Ethoxyacetaldehyde, Ethanol |

| Neutral (pH ≈ 7) | Generally Stable | Negligible hydrolysis | - |

| Basic (pH > 7) | Stable | Negligible hydrolysis | - |

Biotransformation Mechanisms and Microbial Degradation

Specific studies on the microbial degradation of this compound are scarce. However, its structure, containing both ether linkages and ethoxy groups, allows for inferences to be drawn from research on the biotransformation of related compounds like ethers and alcohol ethoxylates. nih.govnih.gov The presence of ether bonds generally confers some resistance to biodegradation compared to esters or amides, but various microorganisms have evolved enzymatic pathways to cleave these linkages. nih.gov

The initial step in the aerobic biodegradation of ether compounds often involves the action of monooxygenase enzymes. These enzymes introduce a hydroxyl group on the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal which can then spontaneously cleave. nih.gov In the case of this compound, this could lead to the formation of ethanol and various ethoxylated intermediates.

Alternatively, the biodegradation of ethoxylated compounds can proceed through several mechanisms:

Central Fission: This involves the cleavage of the molecule at the ether bond, separating the hydrophobic alkyl group from the hydrophilic ethoxy chain. nih.gov For this compound, this could involve cleavage of the C-O bonds, with the resulting fragments entering central metabolism.

Terminal Oxidation: This pathway involves the oxidation of the terminal alkyl group or the terminal ethoxy group. nih.gov Oxidation of an ethoxy group would lead to the formation of an ethoxyacetic acid derivative.

Transport and Distribution in Environmental Compartments (Air, Soil, Water)

The transport and partitioning of this compound in the environment are governed by its physical and chemical properties. While comprehensive environmental fate data is limited, available properties allow for a qualitative assessment of its likely distribution.

Table 2: Selected Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈O₃ | cymitquimica.combiosynth.com |

| Molecular Weight | 162.23 g/mol | biosynth.comchemeo.com |

| Boiling Point | 160-165°C | |

| Density | ~0.901 - 0.92 g/cm³ | |

| Flash Point | 46°C |

Water: The water solubility of this compound is reported with some contradiction, with sources describing it as both soluble and having limited miscibility. cymitquimica.com If released into an aquatic system, its fate would be influenced by this property. Moderate to high solubility would mean it would tend to remain dissolved in the water column, where it would be subject to transport by currents and potential degradation processes like hydrolysis in acidic waters. researchgate.net

Air: With a boiling point of approximately 160-165°C, this compound is less volatile than short-chain ethers but can still partition into the atmosphere, particularly from surface waters or contaminated soils. biosynth.com The lack of a measured Henry's Law constant makes it difficult to quantify the rate of volatilization. Once in the atmosphere, organic compounds like ethers are susceptible to degradation by photochemically produced hydroxyl radicals. cdc.gov

Soil: The behavior of this compound in soil is difficult to predict without an experimentally determined soil organic carbon-water (B12546825) partitioning coefficient (Koc). However, its characterization as a non-polar and hydrophobic compound by some sources suggests it may have a tendency to sorb to organic matter in soil and sediment. cymitquimica.com Conversely, its ether linkages and potential water solubility could also confer mobility in the soil column, leading to the potential for leaching into groundwater. nih.gov The ultimate fate in soil would be a balance between retention, leaching, volatilization, and biodegradation. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethanol |

| Ethoxyacetaldehyde |

Advanced Analytical Methodologies for 1,1,2 Triethoxyethane Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of 1,1,2-triethoxyethane, allowing researchers to probe its molecular structure and observe chemical changes in real-time. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for a detailed molecular-level understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound and for tracking the evolution of reactions in which it participates. ed.ac.uk By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about molecular connectivity and conformation.

In mechanistic studies, in-situ NMR allows for the real-time monitoring of reaction mixtures. researchgate.net This provides valuable data on reaction kinetics, the formation of transient intermediates, and the emergence of by-products, which are essential for optimizing reaction conditions and understanding reaction pathways. ed.ac.ukresearchgate.net For instance, in reactions where this compound acts as a reactant, changes in the characteristic NMR signals can be quantified over time to determine reaction rates and orders. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can further establish correlations between different atoms within the molecule and its reaction products, confirming structural assignments.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, which serve as a reference for its identification in a sample matrix.

| Nucleus | Position (see structure) | Chemical Shift (ppm) | Multiplicity |

| ¹H | a (CH) | ~4.6 - 4.8 | Triplet (t) |

| ¹H | b (CH₂) | ~3.5 - 3.7 | Quartet (q) |

| ¹H | c (CH₂) | ~3.4 - 3.6 | Triplet (t) |

| ¹H | d (CH₃) | ~1.1 - 1.3 | Triplet (t) |

| ¹³C | a (CH) | ~101 - 103 | |

| ¹³C | b (CH₂) | ~60 - 64 | |

| ¹³C | c (CH₂) | ~66 - 68 | |

| ¹³C | d (CH₃) | ~14 - 16 |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Figure 1: Chemical structure of this compound with protons labeled for NMR data correlation.

Figure 1: Chemical structure of this compound with protons labeled for NMR data correlation.Mass Spectrometry (MS) for Product Identification and Purity Analysis

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its reaction products. ljmu.ac.uk When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of individual components within a complex mixture. jmchemsci.comjmchemsci.com

In MS analysis, molecules are ionized and then sorted based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is unique to a molecule's structure and serves as a "fingerprint" for identification. For this compound, common fragmentation involves the cleavage of the C-O and C-C bonds.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula of the parent compound and its fragments, which is crucial for identifying unknown products and impurities. ljmu.ac.uk

| Ion Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]+ | [C₈H₁₈O₃]+ | 162.1 |

| [M - OCH₂CH₃]+ | [C₆H₁₃O₂]+ | 117.1 |

| [CH(OCH₂CH₃)₂]+ | [C₅H₁₁O₂]+ | 103.1 |

| [CH₂OCH₂CH₃]+ | [C₃H₇O]+ | 59.1 |

| [CH₂CH₃]+ | [C₂H₅]+ | 29.1 |

Note: The m/z values are based on the most common isotopes. The relative intensities of the peaks can vary depending on the ionization method and energy.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. specac.com When a sample is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. specac.com An FTIR spectrum is a plot of these absorptions, which provides a unique molecular fingerprint. specac.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| 1300-1000 | C-O Stretch | Ether |

| 1450-1470 | C-H Bend | Alkane (CH₂) |

| 1370-1380 | C-H Bend | Alkane (CH₃) |

Source: Adapted from general FTIR correlation tables. uc.eduinstanano.com

Chromatographic Separations for Isolation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For research involving this compound, gas and liquid chromatography are essential for isolating the compound from reaction mixtures, quantifying its concentration, and assessing the purity of the final products.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is the premier technique for separating and analyzing volatile compounds like this compound. In GC, a sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Compounds are separated based on their differential partitioning between the two phases, which is influenced by factors like boiling point and polarity.

GC is frequently coupled with a mass spectrometer (GC-MS), combining the separation power of GC with the identification capabilities of MS. jmchemsci.comchromatographyonline.com This hyphenated technique is invaluable for analyzing the composition of complex reaction mixtures, identifying trace impurities, and quantifying the yield of this compound.

| Parameter | Typical Condition | Purpose |

| Column Type | DB-624, HP-VOC, or similar mid-polarity column chromatographyonline.com | Separation of volatile organic compounds. |

| Injector Temperature | 250 °C chromatographyonline.com | Ensures complete vaporization of the sample. |

| Oven Program | Initial temp 40-50°C, ramp to 240-250°C chromatographyonline.com | Separates compounds based on boiling point. |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the sample through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Quantification (FID) or Identification (MS). |

Future Research Directions and Emerging Applications

Development of More Sustainable and Energy-Efficient Synthetic Routes

A significant area of future research is the shift towards more environmentally benign and energy-efficient methods for synthesizing 1,1,2-Triethoxyethane. A promising strategy involves the valorization of biomass-derived sugars, which presents a renewable alternative to petrochemical feedstocks. rsc.org

Researchers have successfully converted glucose and other biomass-derived sugars into 1,1,2-trialkoxyethanes, including this compound. rsc.org This process utilizes a [2 + 4] retro-aldol reaction, which selectively cleaves the C2–C4 bonds in hexose (B10828440) sugars. rsc.org This approach is a notable advancement in biomass conversion, offering a novel pathway to value-added chemicals. rsc.org

Another sustainable route involves the ethanolysis of microcrystalline cellulose (B213188), a major component of plant biomass. aalto.fi Using a sulfonated hydrothermal carbon (SHTC) catalyst in supercritical ethanol (B145695), researchers have produced this compound as one of the key ether products. aalto.fi Hydrothermal carbonization itself is considered a promising technique due to its relatively low operating temperatures and higher energy efficiency compared to other biomass conversion methods. aalto.fi These bio-based routes represent a significant step towards reducing the carbon footprint associated with the production of this chemical.

Exploration of Novel Catalytic Systems for Targeted Synthesis

The development of innovative catalytic systems is crucial for the selective and efficient synthesis of this compound, particularly from complex biomass sources. Research has shown that metal salts of phosphotungstic acid (HPW) are effective catalysts for converting sugars into 1,1,2-trialkoxyethanes. rsc.org

Specifically, alkali and alkaline earth metal monohydrogen salts of HPW have demonstrated high catalytic activity, with performance correlating to the alkalinity of the metal element. rsc.org Among these, Cesium-based catalysts have shown the best performance. rsc.org For the synthesis of this compound from glucose in ethanol, a yield of 72.56% was achieved using a Cs₂HPW catalyst. rsc.org The primary cause of catalyst deactivation was identified as coking on the active sites rather than the leaching of active components, providing clear direction for future catalyst optimization and regeneration studies. rsc.org

In the context of cellulose ethanolysis, sulfonated hydrothermal carbon (SHTC) has emerged as a viable solid acid catalyst. aalto.fi This catalyst facilitates the conversion of microcrystalline cellulose into various valuable chemicals, including this compound. aalto.fi The amount of the SHTC catalyst used was found to have a significant impact on the yield of the resulting ethers. aalto.fi Further investigation into modifying solid acid catalysts, such as zeolites, could also enhance the selective production of this compound from biomass. ncsu.edu The ratio of Brønsted to Lewis acid sites on a catalyst is a critical factor that can be tuned to improve selectivity and prevent the formation of by-products. ncsu.edulookchem.com

| Feedstock | Catalyst | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Glucose | Cs₂HPW | Retro-aldol condensation | 72.56% | rsc.org |

| Microcrystalline Cellulose | SHTC | Ethanolysis | Part of a 532.3 mg/g ether mixture | aalto.fi |

Potential in Materials Science Applications (e.g., Polymers, Liquid Crystals)

The unique structure of this compound, an orthoester, suggests potential applications in materials science, an area that is currently underexplored. Research has indicated that the compound can be utilized as a plasticizer in polymer formulations.

The broader class of orthoesters is gaining attention for its role in creating dynamic and degradable materials. acs.orgnih.gov Orthoesters can act as acid-labile bridgeheads in supramolecular structures, allowing for the creation of adaptive materials that can change their constitution in response to environmental stimuli like pH changes. nih.govnih.gov This dynamic covalent chemistry is being harnessed to create self-assembling materials with error-correction capabilities, which are useful for developing recyclable polymers and functional materials. nih.gov

Given these characteristics of related orthoesters, this compound could potentially be developed into a monomer for creating novel polymers. Its three ethoxy groups could offer specific reactivity and solubility properties. The resulting polymers could be designed to be biodegradable, with degradation rates tunable by altering the orthoester linkage, a feature highly desirable for biomedical applications like drug delivery and tissue engineering. nih.govnih.gov While its application in liquid crystals has not been specifically documented, the introduction of the flexible triethoxyethane moiety into mesogenic molecules could be a novel research avenue for creating new liquid crystalline phases.

Role as a Precursor in Bio-inspired Synthesis or Chemical Biology Probes (Referencing related Orthoesters)

While direct applications of this compound in bio-inspired synthesis or as a chemical probe are not yet widely reported, the well-established chemistry of related orthoesters provides a strong rationale for its future potential in these fields.

In bio-inspired total synthesis, orthoesters are valuable as masked α-keto acids. For instance, highly functionalized OBO (oxabicyclo[2.2.2]octyl) orthoesters have been used as key intermediates in the synthesis of lamellarin alkaloids, a family of marine-derived compounds with potent biological activities. researchgate.netrsc.org This strategy mimics metabolic pathways where α-keto acids are common intermediates. rsc.org Similarly, orthoesters of sugars have been employed in the synthesis of glycopolypeptides, a class of bio-inspired polymers. rsc.org

The field of chemical biology increasingly utilizes orthoesters to create sophisticated tools for studying biological systems. cnio.es Orthoesters are integral to the development of dynamic and adaptive host-guest systems, such as cryptands that can selectively bind ions. acs.orgnih.gov The stability and degradation kinetics of these orthoester-based systems can be precisely tuned, which is a significant advantage for applications like ion sensing or creating drug delivery vehicles with controlled release mechanisms. nih.gov Furthermore, orthoesters can be incorporated into chemical probes designed for photoaffinity labeling, a technique used to identify protein-ligand interactions and map biological pathways. frontiersin.orgmdpi.com

By extension, this compound could serve as a versatile building block in these areas. Its ethane (B1197151) backbone could be functionalized to append reporter groups, cross-linkers, or moieties for attachment to biomolecules, thereby creating novel chemical probes. chemicalprobes.org Its potential as a precursor, analogous to other orthoesters like triethyl orthoacetate and triethyl orthoformate which are widely used in the synthesis of heterocycles, suggests it could be employed in the construction of new biologically active molecules. nih.govnih.govimist.marsc.org

Q & A

Basic: What are the established synthesis routes for 1,1,2-Triethoxyethane, and what are their efficiency metrics?

Methodological Answer:

Synthesis of this compound typically involves acetalization or transesterification reactions. For example:

- Acetalization of Acetaldehyde : Reacting acetaldehyde with excess ethanol under acidic catalysis (e.g., H₂SO₄) yields triethoxy derivatives. This method requires precise stoichiometric control to minimize byproducts like 1,1,1-Triethoxyethane.

- Transesterification : Ethyl orthoacetate (1,1,1-Triethoxyethane) may undergo isomerization under controlled conditions, though yields are variable and require chromatographic purification .

Efficiency metrics include reaction yield (typically 60-80% for acetalization), purity (GC-MS validation), and scalability. Comparative studies for optimizing catalysts (e.g., zeolites vs. ion-exchange resins) are recommended.

Advanced: How can physiologically-based pharmacokinetic (PBPK) modeling be applied to study this compound distribution in mammalian systems?

Methodological Answer:

PBPK models for halogenated ethanes (e.g., 1,1,2-Trichloroethane) provide a template :

Parameterization : Use partition coefficients (blood:air, tissue:blood) derived from in vitro assays or quantitative structure-activity relationship (QSAR) models.

Exposure Scenarios : Simulate inhalation, dermal, or oral uptake routes. For this compound, prioritize dermal absorption studies due to its potential as a solvent.

Validation : Compare model predictions with in vivo data (e.g., rodent studies measuring blood/tissue concentrations).

Sensitivity Analysis : Identify critical parameters (e.g., metabolic rate constants) for targeted experimental validation.

Limitation: Existing PBPK data for 1,1,2-Trichloroethane may not fully extrapolate due to differences in metabolic pathways.

Basic: What analytical techniques are recommended for detecting this compound in environmental samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for volatile organic compounds (VOCs). Use a DB-624 column (60 m × 0.32 mm ID) with electron ionization. Detection limits of ~0.1 ppb achievable .

- Purge-and-Trap Concentration : Enhances sensitivity for aqueous samples (e.g., groundwater).

- Quality Control : Include surrogate standards (e.g., 1,2-Dibromoethane) to monitor recovery rates.

Environmental Monitoring : Adapt protocols from 1,1,2-Trichloroethane detection in drinking water, where EPA methods (e.g., EPA 524.2) achieved 5 ppb reporting levels .

Advanced: What experimental designs are optimal for resolving conflicting data on the neurotoxic effects of halogenated ethanes?

Methodological Answer:

For neurotoxicity studies (e.g., conflicting results in 1,1,2-Trichloroethane ):

Standardized Exposure Protocols :

- Define exposure duration (acute vs. chronic), species (e.g., Sprague-Dawley rats), and endpoints (e.g., motor neuron activity).

- Control for confounding factors (e.g., solvent purity >99%).

Mechanistic Studies :

- Use in vitro neuronal cultures to isolate direct neurotoxic effects from systemic toxicity.

- Measure biomarkers like acetylcholinesterase inhibition or oxidative stress markers (e.g., glutathione depletion).

Meta-Analysis : Apply statistical tools (e.g., Cochrane Review methods) to reconcile disparate datasets.

Basic: What are the known physicochemical properties of this compound, and how do they influence its environmental persistence?

Methodological Answer:

Key properties (extrapolated from analogous compounds ):

- Boiling Point : ~150–160°C (estimated via Antoine equation).

- Log Kow (Octanol-Water Partition Coefficient) : ~1.5–2.0, indicating moderate hydrophobicity and potential for soil adsorption.

- Hydrolysis Half-Life : Predicted >6 months at pH 7, suggesting persistence in aquatic systems.

- Volatilization : Henry’s Law constant ~3 × 10⁻⁴ atm·m³/mol, favoring atmospheric release.

Environmental Fate : Prioritize studies on anaerobic biodegradation, as microbial consortia (e.g., Geobacter spp.) degrade structurally similar ethanes .

Advanced: How can microbial consortia be engineered to enhance the biodegradation of refractory ethane derivatives like this compound?

Methodological Answer:

Enrichment Cultures : Isolate dehalogenating bacteria (e.g., Desulfitobacterium spp.) from contaminated sites using selective media with this compound as the sole carbon source .

Gene Identification : Apply transcriptomics to pinpoint reductive dehalogenase genes (e.g., ctrA in 1,1,2-Trichloroethane degradation ).

Co-Culture Systems : Combine dehalogenators with VC-respiring bacteria (e.g., Dehalococcoides) to avoid carcinogenic intermediates (e.g., vinyl chloride) .

Field Trials : Monitor ethene production as a terminal metabolite in bioaugmented groundwater systems.

Data Gaps and Recommendations:

- Direct toxicokinetic data for this compound are lacking; prioritize in vitro hepatic metabolism assays.

- Cross-reference methodologies from 1,1,2-Trichloroethane studies while accounting for structural differences.

- Leverage computational tools (e.g., QSAR, molecular docking) to predict interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.